molecular formula C18H24N2O4S B10968993 2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

Cat. No.: B10968993
M. Wt: 364.5 g/mol
InChI Key: VQZWPWMVAPRKKJ-UHFFFAOYSA-N
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Description

2-{[3-(Piperidin-1-ylcarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid: is a complex organic compound with a fascinating structure. It combines a carbocyclic ring system with functional groups that make it intriguing for various applications.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the protodeboronation of alkyl boronic esters using a radical mechanism . This method allows for the functionalization of boronic esters, which are valuable building blocks in organic synthesis.

Reaction Conditions: The protodeboronation process typically employs a radical initiator and mild reaction conditions. The choice of boronic ester and the specific radical source play crucial roles in achieving successful conversion.

Industrial Production: While industrial-scale production methods may vary, researchers have explored efficient routes to synthesize this compound. Optimization of reaction conditions and scalability are essential considerations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield different derivatives, altering its properties.

    Substitution: Substituents can be introduced at various positions on the molecule.

Common Reagents:

    Hydroboration: Used for boron incorporation.

    Radical Initiators: Essential for protodeboronation.

    Functional Group Modifiers: Tailor the compound for specific applications.

Major Products: The major products depend on the specific reaction conditions and the desired functionalization. These could include derivatives with altered solubility, reactivity, or biological activity.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Drug Discovery: Investigated for potential pharmaceutical applications.

Biology and Medicine:

    Biological Activity: Studied for interactions with enzymes, receptors, or cellular pathways.

    Drug Delivery: Explored as a carrier for targeted drug delivery.

Industry:

    Materials Science: Used in the design of novel materials.

    Catalysis: Investigated for catalytic applications.

Mechanism of Action

The compound’s mechanism of action depends on its specific target. It may interact with enzymes, receptors, or other biomolecules, modulating cellular processes.

Comparison with Similar Compounds

While there are no direct analogs to this compound, its unique structure sets it apart. Similar compounds include other boronic acids and esters, but none exhibit precisely the same combination of features.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

2-[[3-(piperidine-1-carbonyl)thiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H24N2O4S/c21-15(12-6-2-3-7-13(12)18(23)24)19-16-14(8-11-25-16)17(22)20-9-4-1-5-10-20/h8,11-13H,1-7,9-10H2,(H,19,21)(H,23,24)

InChI Key

VQZWPWMVAPRKKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(SC=C2)NC(=O)C3CCCCC3C(=O)O

Origin of Product

United States

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